Cas no 183274-49-9 (1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-)

1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with an amino group at the 6-position and an isopropoxy substituent at the 4-position. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its rigid bicyclic framework enhances binding affinity and selectivity in target interactions. The isopropoxy group contributes to improved solubility and metabolic stability, making it advantageous for drug discovery applications. The compound’s well-defined reactivity profile allows for further functionalization, enabling diverse derivatization strategies. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- structure
183274-49-9 structure
Product Name:1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-
CAS No:183274-49-9
MF:C8H11N5O
MW:193.205840349197
CID:114034
PubChem ID:15376517
Update Time:2025-06-12

1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-
    • 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 4-(1-methylethoxy)-
    • 183274-49-9
    • EN300-733243
    • AKOS017529251
    • 4-(PROPAN-2-YLOXY)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE
    • 4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
    • Inchi: 1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13)
    • InChI Key: OGORXYCAEIIFBV-UHFFFAOYSA-N
    • SMILES: O(C1=C2C=NNC2=NC(N)=N1)C(C)C

Computed Properties

  • Exact Mass: 193.09600
  • Monoisotopic Mass: 193.09635999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 89.7Ų

Experimental Properties

  • PSA: 89.71000
  • LogP: 1.30350

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1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- Related Literature

Additional information on 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-

Introduction to 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- (CAS No. 183274-49-9)

1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-, identified by its Chemical Abstracts Service number (CAS No. 183274-49-9), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of the amine functional group at the 6-position and the 1-methylethoxy substituent at the 4-position imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery.

The pyrazolopyrimidine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules with diverse therapeutic applications. Its fused bicyclic system allows for multiple sites of functionalization, enabling the design of compounds with tailored biological profiles. In recent years, there has been a surge in interest toward pyrazolopyrimidines due to their demonstrated efficacy in targeting various disease pathways, including cancer, inflammation, and infectious diseases. The specific modification of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- with a 1-methylethoxy group suggests an intention to modulate its binding affinity and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases play a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis, making them attractive targets for therapeutic intervention. The amine moiety at the 6-position provides a hydrogen bonding site that can interact with key residues in the active pockets of target enzymes. Additionally, the 1-methylethoxy group may serve as a steric anchor or participate in hydrophobic interactions, further optimizing binding interactions.

Recent studies have highlighted the importance of pyrazolopyrimidine derivatives in oncology research. For instance, compounds structurally related to 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer types. The ability to modulate these kinases can lead to the development of novel anticancer agents that exhibit improved selectivity and reduced toxicity compared to existing therapies. Furthermore, the structural features of this compound make it amenable to further derivatization, allowing chemists to explore new analogs with enhanced pharmacokinetic profiles.

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- involves multi-step organic transformations that highlight the synthetic flexibility of pyrazolopyrimidine scaffolds. Key synthetic strategies often include condensation reactions between hydrazines and β-ketoesters or β-diketones to form the pyrazole ring, followed by nucleophilic substitution or cyclization reactions to introduce additional heterocyclic moieties. The introduction of the 1-methylethoxy group typically requires halogenation followed by nucleophilic substitution with methanol or an alkoxide derivative. These synthetic routes underscore the accessibility of this compound for further structural optimization.

In vitro studies have begun to elucidate the biological activity of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)-, revealing potential applications beyond oncology. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain inflammatory pathways by modulating key transcription factors. The amine group at the 6-position appears to be critical for these interactions, as it can engage in hydrogen bonding with polar residues in protein targets. Additionally, the 1-methylethoxy substituent may influence solubility and cell membrane permeability, which are important considerations for drug bioavailability.

The growing interest in 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- is also driven by its potential as a tool compound for mechanistic studies. By investigating how this molecule interacts with biological targets at a molecular level, researchers can gain insights into disease mechanisms and develop more rational strategies for drug design. Furthermore, its structural similarity to known bioactive compounds makes it a valuable scaffold for structure-based drug design approaches. Computational modeling techniques can be employed to predict binding modes and optimize interactions between 1H-Pyrazolo[3,4-d]pyrimidin-6-amine,4-(1-methylethoxy)- and its targets.

As research progresses,the pharmaceutical industry continues to invest in high-throughput screening programs to identify novel lead compounds like 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, particularly those derived from privileged scaffolds such as pyrazolopyrimidines。The combination of computational chemistry,biological assays,and synthetic chemistry enables rapid identification and optimization of promising candidates。The unique structural features of this compound,including the amine and 1-methylethoxy functionalities,make it an intriguing subject for further exploration。

The development of new therapeutic agents relies heavily on understanding both pharmacological efficacy and safety profiles。Preclinical studies are essential for evaluating toxicity,pharmacokinetics,and potential side effects before moving into clinical trials。The versatility of 1H-Pyrazolo[3、d】pyrimidin、6-amine、4-(l—methylethyl)xy】 provides opportunities for designing derivatives with improved properties while retaining biological activity。This adaptability is crucial for addressing unmet medical needs。

In conclusion,lH-pyrarzol0【3、d】pyrnnidine—6-amlna、t—(l—methylethyl)xy】(CAS No.183274—49—9) represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological applications。Further research is warranted to fully exploit its therapeutic potential,particularly in oncology and anti-inflammatory fields。The combination of synthetic accessibility,biological activity,and computational modeling makes this compound a valuable asset in modern drug discovery efforts。

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